1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine is a chemical compound with the molecular formula and a molecular weight of 171.24 g/mol. It is classified as a piperidinone derivative and is recognized for its utility in various scientific applications, particularly in the study of radical chemistry and as a spin trap for detecting reactive oxygen species . The compound has been assigned the CAS number 3637-11-4 and is also known by other names, including 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one.
The synthesis of 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity. The use of protecting groups may also be necessary when modifying functional groups on the piperidine ring.
The molecular structure of 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine features a saturated piperidine ring with two methyl groups at positions 2 and 6 and a hydroxyl group at position 1. The carbonyl group is located at position 4.
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3
CC1(CC(=O)CC(N1O)(C)C)C
CC(C)(C)C(=O)N(C)C1CC(CC1O)(C)C
This structure contributes to its stability and reactivity in various chemical environments .
These reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity for the desired products.
The mechanism of action for 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine primarily revolves around its role as a spin trap. Upon reacting with free radicals such as superoxide or peroxynitrite:
This property makes it valuable in studies related to oxidative stress and radical chemistry .
Relevant data indicates that the compound exhibits significant stability while also being reactive enough for various chemical transformations .
1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine has several scientific uses:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3